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Compound Name: 4-(Carboxymethoxy)benzoic acid

Cat. No.: B097237 Get Quote

A Spectroscopic Guide to the Synthesis of 4-
(Carboxymethoxy)benzoic Acid
A Comparative Analysis of Product and Precursors

In the realm of organic synthesis and drug development, the precise characterization of

molecular structures is paramount. This guide offers an in-depth spectroscopic comparison of

4-(Carboxymethoxy)benzoic acid, a versatile bifunctional molecule, with its precursors, 4-

hydroxybenzoic acid and chloroacetic acid. By examining the distinct signatures in FT-IR, ¹H

NMR, ¹³C NMR, and Mass Spectrometry, researchers can unequivocally confirm the successful

synthesis and purity of the final product.

Synthesis Overview: A Williamson Ether Approach
The synthesis of 4-(Carboxymethoxy)benzoic acid is commonly achieved through a

Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl

group of 4-hydroxybenzoic acid by a base, typically sodium hydroxide, to form a phenoxide

intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetic

acid, displacing the chloride ion and forming the ether linkage.

Experimental Workflow: Synthesis of 4-(Carboxymethoxy)benzoic Acid
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Reactants & Reagents

Reaction Steps

Product Isolation & Purification

4-Hydroxybenzoic Acid

Dissolve 4-Hydroxybenzoic Acid
and NaOH in water.

Chloroacetic Acid

Add Chloroacetic Acid
solution dropwise.

Sodium Hydroxide (aq)

Heat the mixture
under reflux.

Acidify with HCl
to precipitate the product.

Filter the precipitate.

Wash with cold water.

Recrystallize from water.

Dry the final product.

4-(Carboxymethoxy)benzoic Acid

product

4-(Carboxymethoxy)benzoic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-(Carboxymethoxy)benzoic acid.
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Spectroscopic Interrogation: A Tale of Three
Molecules
The transformation of the precursors into 4-(Carboxymethoxy)benzoic acid is accompanied

by distinct changes in their spectroscopic profiles. A systematic, multi-technique approach

ensures a comprehensive and reliable characterization.

Infrared spectroscopy is a powerful tool for identifying functional groups. The key to confirming

the synthesis of 4-(Carboxymethoxy)benzoic acid lies in observing the disappearance of the

phenolic -OH stretch from 4-hydroxybenzoic acid and the appearance of the characteristic

ether C-O stretch in the product.

Compound
O-H Stretch
(Carboxylic
Acid) (cm⁻¹)

O-H Stretch
(Phenolic)
(cm⁻¹)

C=O Stretch
(cm⁻¹)

C-O Stretch
(Ether) (cm⁻¹)

4-

Hydroxybenzoic

Acid

2500-3300

(broad)[1][2]
~3449[3] ~1663-1673[1][3] N/A

Chloroacetic Acid
2500-3300

(broad)
N/A ~1700-1730 N/A

4-

(Carboxymethox

y)benzoic Acid

2500-3300

(broad)[4]
N/A

~1680-1720 (two

distinct C=O)[4]
~1220-1250[4]

Analysis: The FT-IR spectrum of 4-hydroxybenzoic acid is characterized by a broad O-H stretch

for the carboxylic acid and a sharper O-H stretch for the phenolic group.[1][3] In contrast, 4-
(Carboxymethoxy)benzoic acid lacks the phenolic O-H peak, a strong indication of

successful etherification. Furthermore, the product's spectrum displays a prominent C-O

stretching vibration characteristic of the newly formed ether linkage.[4]

NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy
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The most telling evidence in the ¹H NMR spectrum is the disappearance of the phenolic proton

signal and the appearance of a new singlet corresponding to the methylene (-O-CH₂-) protons

of the carboxymethoxy group.

Compound
Aromatic
Protons (ppm)

-OH (Phenolic)
(ppm)

-OH
(Carboxylic)
(ppm)

-CH₂- (ppm)

4-

Hydroxybenzoic

Acid

~6.8 (d), ~7.8 (d)

[5]
~10.0-11.0 (s)[5] ~12.0-13.0 (s)[5] N/A

Chloroacetic Acid N/A N/A ~11.0-13.0 (s) ~4.1 (s)[6][7]

4-

(Carboxymethox

y)benzoic Acid

~6.9 (d), ~7.9 (d) N/A ~12.0-13.0 (s) ~4.7 (s)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of the product will show a new signal for the methylene carbon and a

shift in the resonance of the aromatic carbon previously attached to the hydroxyl group.

Compound
Aromatic Carbons
(ppm)

C=O (Carboxylic)
(ppm)

-CH₂- (ppm)

4-Hydroxybenzoic

Acid
~115-162[8] ~167[8] N/A

Chloroacetic Acid N/A ~170 ~41

4-

(Carboxymethoxy)ben

zoic Acid

~114-162 ~167, ~169 ~65

Analysis: The downfield shift of the aromatic protons ortho to the substituent in 4-
(Carboxymethoxy)benzoic acid compared to 4-hydroxybenzoic acid is a subtle but important
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indicator of the change from a hydroxyl to a carboxymethoxy group. The clear singlet for the

methylene protons in the product is a definitive marker of the successful reaction.

Mass spectrometry provides the molecular weight of a compound, offering a final, crucial piece

of evidence for its identity.

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

4-Hydroxybenzoic

Acid
C₇H₆O₃ 138.12[9]

138 (M+), 121, 93,

65[3]

Chloroacetic Acid C₂H₃ClO₂ 94.50 94/96 (M+), 77, 49

4-

(Carboxymethoxy)ben

zoic Acid

C₉H₈O₅ 196.16[10]
196 (M+), 179, 151,

121, 93

Analysis: The mass spectrum of 4-(Carboxymethoxy)benzoic acid will show a molecular ion

peak at m/z 196, which is absent in the spectra of the precursors.[10] The fragmentation

pattern can also be used to confirm the structure, with characteristic losses of water, CO, and

COOH groups.

Experimental Protocols
General Procedure for FT-IR Spectroscopy: A small amount of the solid sample is ground with

KBr and pressed into a thin pellet. The spectrum is recorded using an FT-IR spectrometer.

General Procedure for NMR Spectroscopy: Approximately 5-10 mg of the sample is dissolved

in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR

spectra are recorded on a high-field NMR spectrometer.

General Procedure for Mass Spectrometry: A dilute solution of the sample is introduced into the

mass spectrometer. The spectrum is obtained using an appropriate ionization technique (e.g.,

electron ionization or electrospray ionization).

Logical Relationship of Spectroscopic Data for Structural Elucidation
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Mass Spectrometry
(Confirms Molecular Weight)

4-(Carboxymethoxy)benzoic Acid
Structure Confirmed

MW = 196.16 g/mol

FT-IR Spectroscopy
(Identifies Functional Groups)

Presence of -COOH, Ether
Absence of phenolic -OH

NMR Spectroscopy
(Elucidates Connectivity)

Confirms proton and
carbon framework

Click to download full resolution via product page

Caption: Integration of spectroscopic data for structural confirmation.

Conclusion
The spectroscopic comparison of 4-(Carboxymethoxy)benzoic acid with its precursors, 4-

hydroxybenzoic acid and chloroacetic acid, provides a clear and definitive method for

confirming the success of the synthesis. Each analytical technique offers a unique piece of the

structural puzzle, and together, FT-IR, NMR, and Mass Spectrometry provide an unassailable

body of evidence for the identity and purity of the final product. This comprehensive approach

is essential for ensuring the quality and reliability of materials used in research and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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